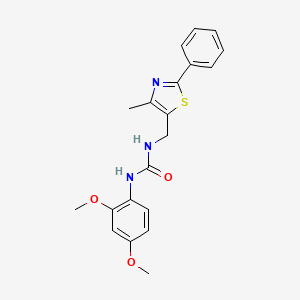
1-(2,4-Dimethoxyphenyl)-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea, also known as DMPT, is a synthetic compound that has been extensively used in scientific research. DMPT is a urea derivative that has a thiazole ring and two methoxyphenyl groups. It has been studied for its potential applications in various fields, including agriculture, medicine, and biotechnology.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Properties : The structural properties of similar compounds, like 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, have been extensively studied. These studies focus on the planarity of the molecule, the angles between different moieties, and the stability provided by intramolecular hydrogen bonds. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds (Hyeong Choi et al., 2010).
Potential Anticancer Properties : Compounds with a similar diaryl urea structure have been evaluated for their antiproliferative activity against various cancer cell lines. These studies are significant for the development of new anticancer agents, exploring the potential of urea derivatives in inhibiting cancer cell proliferation (Jian Feng et al., 2020).
Checkpoint Kinase 1 Inhibitors : Research on urea derivatives like 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas has indicated their role as potent inhibitors of checkpoint kinase 1 (Chk1), an enzyme important in cell cycle regulation. These inhibitors can enhance the cytotoxicity of chemotherapeutic drugs, representing a significant step in cancer treatment research (Gaoquan Li et al., 2006).
Biological and Antimicrobial Activities : The synthesis and biological evaluation of various urea derivatives have shown that these compounds can exhibit significant antimicrobial activity. Such studies are crucial for the development of new antimicrobial agents and contribute to the field of infection control and treatment (B. Shankar et al., 2017).
Anti-inflammatory Properties : Investigations into the anti-inflammatory activity of urea derivatives have been conducted, showcasing the potential of these compounds in treating inflammatory conditions. Such research is important for developing new therapeutic agents for a range of inflammatory diseases (L. Labanauskas et al., 2001).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-18(27-19(22-13)14-7-5-4-6-8-14)12-21-20(24)23-16-10-9-15(25-2)11-17(16)26-3/h4-11H,12H2,1-3H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWCBIUMLNWASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-((4-methyl-2-phenylthiazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2,5-dimethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2449788.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)
![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
![2-[(6-Amino-7H-purin-8-YL)thio]acetamide](/img/structure/B2449797.png)
![[3-Methoxy-4-(2-methylpropoxy)phenyl]methanamine](/img/structure/B2449798.png)
![3-[(2-Azepan-1-yl-2-oxoethyl)thio]-6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449799.png)
![(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone](/img/structure/B2449800.png)
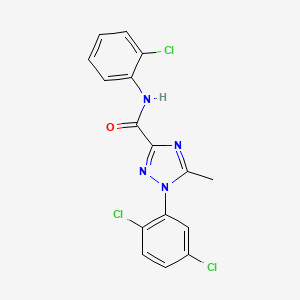
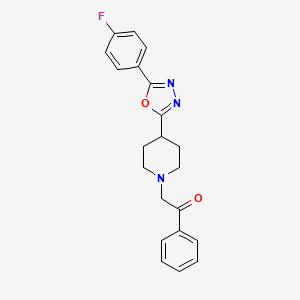
![3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2449806.png)
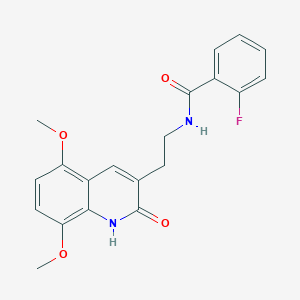
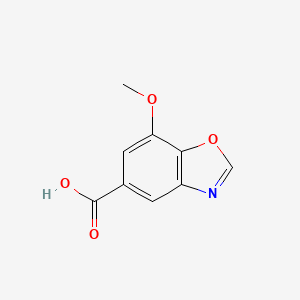
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)